N,1-Diphenyl-1H-indol-4-amine

Bioconjugation Fluorescent probe development Aqueous assay compatibility

Researchers need reliable, pure 4-aminoindole derivatives with defined photophysical baselines for reproducible fluorescence assays. N,1-Diphenyl-1H-indol-4-amine delivers a conjugated donor-acceptor scaffold without unpredictable substituent effects. - **Core Value:** Electron-rich indole-diphenylamine π-system for dye synthesis or OLED HTL screening. - **Key Data:** C20H16N2, MW 284.35, mp 138-140°C, λem expected blue-green. - **Supply:** Low aqueous solubility (0.003 g/L); ship ambient. Ideal for organic-phase derivatization.

Molecular Formula C20H16N2
Molecular Weight 284.4 g/mol
Cat. No. B12105613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-Diphenyl-1H-indol-4-amine
Molecular FormulaC20H16N2
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C3C=CN(C3=CC=C2)C4=CC=CC=C4
InChIInChI=1S/C20H16N2/c1-3-8-16(9-4-1)21-19-12-7-13-20-18(19)14-15-22(20)17-10-5-2-6-11-17/h1-15,21H
InChIKeySZLRIVFSQVYDLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,1-Diphenyl-1H-indol-4-amine Physicochemical Profile


N,1-Diphenyl-1H-indol-4-amine (CAS: 924900-76-5) is a 4-aminoindole derivative substituted with phenyl groups at the N1 and C4 positions, yielding the molecular formula C20H16N2 and a molar mass of 284.35 g/mol . The compound presents as a white crystalline solid with a predicted melting point range of 138–140 °C and demonstrates high solubility in organic solvents but low aqueous solubility (calculated 3.1e-3 g/L at 25 °C) . Its structure—an electron-rich indole core conjugated with diphenylamine motifs—imparts photophysical properties, including fluorescence, that underpin its primary applications as a fluorescent dye and synthetic intermediate .

Fluorescent probe Scaffold for indole-diphenylamine fluorophore development
Synthetic intermediate C4-amine building block for heterocyclic derivatization
Physical form Crystalline solid for straightforward laboratory handling

N,1-Diphenyl-1H-indol-4-amine Analog Substitution Limitations


The performance of 4-aminoindole derivatives in fluorescence-based applications is exquisitely sensitive to both the indole ring substitution pattern and the nature of the pendant amine substituents [1]. Unlike 2- or 3-phenylindoles, N,1-diphenyl-1H-indol-4-amine positions phenyl groups at both the N1 indole nitrogen and the C4 amine, generating a conjugated donor-acceptor architecture that modulates emission wavelength and quantum yield relative to simpler diphenylamine or carbazole alternatives [2]. Furthermore, the absence of electron-withdrawing or -donating substituents on the indole core itself yields baseline photophysical properties distinct from those of methoxy-, cyano-, or halogenated analogs, making direct substitution without empirical validation untenable in quantitative fluorescence assays or device fabrication [3].

N1/C4 diphenyl substitution yields distinct conjugated architecture not replicated by 2- or 3-phenylindoles.
Core-substituent-free indole gives baseline photophysics; methoxy, cyano, or halogenated analogs show shifted emission.
Diphenylamine motif differs from simple diphenylamine or carbazole; direct substitution may alter charge-transfer characteristics.

N,1-Diphenyl-1H-indol-4-amine Quantitative Differentiation


Aqueous Solubility vs. Unsubstituted Indole

N,1-Diphenyl-1H-indol-4-amine exhibits calculated aqueous solubility of 3.1e-3 g/L at 25 °C, representing an approximately 7.7-fold reduction in water solubility compared to unsubstituted indole (calculated ~2.4e-2 g/L at 25 °C) [1]. This decreased aqueous solubility directly impacts its partitioning behavior in biphasic reaction systems and its suitability for aqueous biological labeling applications relative to less hydrophobic indole derivatives.

Aqueous Solubility
Calculated
3.1e-3 g/L vs 2.4e-2 g/L (unsubstituted indole) — 7.7-fold lower
Hydrophobic shift may limit aqueous labeling; favors organic-phase reactions
Calculated values; experimental validation recommended
Bioconjugation Fluorescent probe development Aqueous assay compatibility

Thermal Stability vs. OLED Hole-Transport Materials

The predicted boiling point of N,1-diphenyl-1H-indol-4-amine is 482.2 ± 27.0 °C at 760 mmHg, which is substantially higher than the boiling points of commonly used hole-transport materials such as NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine; ~550–600 °C but with lower thermal stability) and TPD (N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine; ~480 °C) [1][2]. This high boiling point suggests potential suitability for vacuum thermal evaporation processes in OLED manufacturing where high-temperature stability is required, though direct comparative thermal gravimetric analysis data are lacking [3].

Thermal Stability
Class-level inference
Predicted bp 482.2 °C; comparable to TPD, lower than NPB with different decomposition profile
May support vacuum thermal evaporation; distinct thermal behavior requires TGA verification
Predicted; lacks direct comparative thermal data
OLED fabrication Thermal evaporation processing Material stability

Fluorescent Dye Labeling Applications

N,1-Diphenyl-1H-indol-4-amine is explicitly cited in multiple chemical databases as being employed as a fluorescent dye for labeling biological molecules and studying fluorescence properties . While specific quantum yield or emission maximum data for this exact compound are not publicly available in primary literature, its structural features—the indole ring conjugated with diphenylamine—are characteristic of fluorophores with emission in the blue to green region (400–500 nm) [1]. This positions it as a potential alternative to other indole-based dyes like 4',6-diamidino-2-phenylindole (DAPI; excitation ~358 nm, emission ~461 nm), though direct comparative photophysical data are absent [2].

Fluorescent Labeling
Data to verify
Reported use as fluorescent dye; structural analogy to DAPI (blue emission region)
Scaffold for probe development; empirical spectral characterization required
No public spectral data; wavelength must be validated
Fluorescence microscopy Biomolecule labeling Spectroscopy

N,1-Diphenyl-1H-indol-4-amine Research & Industrial Applications


Fluorescent Probe Development & Biomolecule Labeling

Procure N,1-diphenyl-1H-indol-4-amine as a starting scaffold for synthesizing novel fluorescent dyes intended for labeling proteins, nucleic acids, or other biomolecules. The compound's indole-diphenylamine core provides a conjugated π-system conducive to fluorescence emission, as supported by its documented use as a fluorescent dye . Researchers should empirically determine excitation/emission maxima and quantum yield, as these data are not publicly available; however, the structural analogy to known fluorophores suggests emission in the blue-green region [1].

OLED Material Screening & Hole-Transport Development

Evaluate N,1-diphenyl-1H-indol-4-amine as a candidate for hole-transport or emissive layers in organic light-emitting diodes (OLEDs). Its high predicted boiling point (482.2 °C) suggests thermal stability compatible with vacuum deposition processes [2]. Although direct device performance data are lacking, the compound's structural similarity to diphenylamine- and carbazole-based hole-transport materials—known for efficient charge transport and high triplet energies—warrants its inclusion in material screening libraries for OLED research [3].

Synthetic Intermediate for Heterocyclic Chemistry

Utilize N,1-diphenyl-1H-indol-4-amine as a versatile building block in heterocyclic synthesis and medicinal chemistry. The primary amine functionality at the C4 position enables derivatization via amidation, alkylation, or Buchwald-Hartwig coupling to access diverse libraries of 4-aminoindole analogs [4]. The compound's low aqueous solubility (3.1e-3 g/L) necessitates organic solvent systems (e.g., DMF, DMSO, THF) for most reactions .

Catalysis Research & Ligand Design

Incorporate N,1-diphenyl-1H-indol-4-amine into ligand frameworks for transition-metal catalysis. The diphenylamine moiety can serve as a strong σ-donor, while the indole ring offers additional coordination sites or steric bulk [5]. Its use in catalytic reactions and heterocyclic synthesis is noted in chemical databases, though specific catalytic applications require further experimental exploration .

Application
Selection Property
Validation Focus
Fluorescent probe development
Indole-diphenylamine fluorophore scaffold
Empirical spectral characterization (ex/em, quantum yield)
OLED hole-transport screening
High predicted thermal stability
Thermal evaporation processability; device performance
Heterocyclic synthesis building block
C4 primary amine reactivity
Derivatization efficiency in organic solvents
Ligand design for catalysis
Diphenylamine σ-donor and indole coordination
Catalytic activity screening; metal complexation studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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